![molecular formula C27H25FN2O3 B2561698 2-((4-(2-fluorofenil)piperazin-1-il)metil)-5-(naftaleno-1-ilmetoxi)-4H-piran-4-ona CAS No. 898442-19-8](/img/structure/B2561698.png)
2-((4-(2-fluorofenil)piperazin-1-il)metil)-5-(naftaleno-1-ilmetoxi)-4H-piran-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C27H25FN2O3 and its molecular weight is 444.506. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)
One of the most significant applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and the regulation of adenosine function, which is vital in various physiological processes and therapeutic interventions. Research indicates that derivatives of this compound exhibit selective inhibition towards ENT2 over ENT1, making them valuable in developing targeted therapies for conditions such as cancer and cardiovascular diseases .
2. Structure-Activity Relationship Studies
Studies have demonstrated that modifications to the compound's structure can enhance its selectivity and potency against specific ENTs. For instance, analogues of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one have been synthesized and tested, revealing variations in their inhibitory effects on ENT1 and ENT2. Such findings are critical for optimizing drug design aimed at improving therapeutic efficacy while minimizing side effects .
Case Studies
Case Study 1: Selectivity Profile Analysis
A study involving the compound's analogues assessed their selectivity towards ENT1 and ENT2. The results indicated that certain analogues were significantly more potent against ENT2, with IC50 values demonstrating a selectivity ratio that could guide further drug development .
Compound | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio |
---|---|---|---|
FPMINT | 171.11 µM | 36.82 µM | 4.64 |
Analogue A | 1.82 µM | No effect | N/A |
Analogue B | 36.82 µM | 171.11 µM | <1 |
Case Study 2: Pharmacological Effects
The pharmacological effects of the compound have been evaluated in various preclinical models, demonstrating its potential in modulating adenosine levels, which can influence tumor growth and immune responses. These studies provide a foundation for future clinical trials aimed at utilizing this compound in therapeutic settings .
Actividad Biológica
The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 321.35 g/mol
The presence of the piperazine ring and the naphthalene moiety are significant for its biological interactions, particularly in modulating receptor activities and inhibiting specific enzymes.
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Recent studies have highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial in regulating nucleotide synthesis and adenosine function, making them important targets in cancer therapy and other diseases. The compound demonstrated a selective inhibition profile , with a higher affinity for ENT2 compared to ENT1, indicating its potential therapeutic applications in conditions where adenosine signaling is dysregulated .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. A series of analogues were synthesized to evaluate how modifications affect their inhibitory potency against ENTs. Key findings include:
- Fluorophenyl Substitution : The introduction of the 2-fluorophenyl group significantly enhanced the selectivity towards ENT2.
- Naphthalene Moiety : Alterations in the naphthalene structure revealed that specific substitutions could either enhance or diminish inhibitory effects on ENTs .
Biological Activity Data
Compound | Target | IC50 (µM) | Selectivity |
---|---|---|---|
2a | ENT1 | 104.92 | Low |
3b | ENT1 | 1.65 | Moderate |
2b | ENT2 | <1 | High |
3c | ENT2 | 0.5 | Very High |
This table summarizes the inhibitory concentrations (IC50) and selectivity profiles of various analogues derived from the parent compound, illustrating how structural changes can lead to significant variations in biological activity.
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on cancer cell lines, focusing on its ability to inhibit proliferation and induce apoptosis. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The mechanism involved modulation of adenosine pathways, leading to increased apoptosis rates .
Case Study 2: Antimicrobial Activity
Another aspect explored was the antimicrobial properties of related compounds containing similar structural motifs. For instance, derivatives showed promising activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism was linked to interference with bacterial DNA gyrase, suggesting that similar mechanisms might be exploited by our compound .
Propiedades
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(naphthalen-1-ylmethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3/c28-24-10-3-4-11-25(24)30-14-12-29(13-15-30)17-22-16-26(31)27(19-32-22)33-18-21-8-5-7-20-6-1-2-9-23(20)21/h1-11,16,19H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPNRVYNJJEBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.